

# 3-(2-Nitrophenoxy)propanoic acid chemical structure

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## Compound of Interest

Compound Name: **3-(2-Nitrophenoxy)propanoic acid**

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An In-depth Technical Guide to **3-(2-Nitrophenoxy)propanoic Acid**: Synthesis, Characterization, and Applications

## Abstract

This technical guide provides a comprehensive scientific overview of **3-(2-Nitrophenoxy)propanoic acid**, a molecule of interest for researchers in synthetic chemistry and drug discovery. While this specific isomer is not extensively documented in commercial literature, its synthesis, structural properties, and potential applications can be reliably determined from foundational organic chemistry principles and data from analogous structures. This document details a robust synthetic pathway via the Williamson ether synthesis, outlines a complete spectroscopic characterization protocol for structural validation, and discusses potential applications derived from its constituent functional moieties. The guide is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth understanding of this compound.

## Introduction and Overview

**3-(2-Nitrophenoxy)propanoic acid** belongs to the class of phenoxyalkanoic acids, incorporating a nitroaromatic group. This unique combination of functional groups—a carboxylic acid, an ether linkage, and a nitro-substituted benzene ring—makes it a versatile chemical building block. The carboxylic acid provides a handle for further derivatization (e.g., amidation, esterification), the ether linkage offers metabolic stability compared to an ester, and the ortho-

nitro-substituted phenyl ring is a well-known pharmacophore and a precursor for synthesizing other functional groups, such as amines.

Nitroaromatic compounds are integral to a wide range of pharmaceuticals and biologically active agents, exhibiting antibacterial, anticancer, and anxiolytic properties.[\[1\]](#)[\[2\]](#) The insights provided in this guide are therefore grounded in the established chemistry of these core functional groups to provide a predictive and reliable framework for laboratory professionals.

## Chemical Identity and Physicochemical Properties

The definitive structure of **3-(2-Nitrophenoxy)propanoic acid** consists of a propanoic acid moiety linked to a 2-nitrophenoxy group via an ether bond at the 3-position of the acid chain.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	3-(2-nitrophenoxy)propanoic acid	-
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>5</sub>	Calculated
Molecular Weight	211.17 g/mol	Calculated
Canonical SMILES	C1=CC=C(C(=C1)OCCC(=O)O)[O-]	-
InChI Key	(Predicted)	-
CAS Number	Not assigned or readily available	-

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Rationale / Comparison
Physical State	Yellowish crystalline solid	Based on analogs like 3-(4-nitrophenyl)propanoic acid.[3]
Melting Point	110-120 °C	Interpolated from isomers 2-(2-nitrophenoxy)propanoic acid and 3-(2-nitrophenyl)propanoic acid.[4][5]
pKa	~4.5	Similar to other phenylpropanoic acids.[6]
LogP	~1.6	Estimated based on structure; moderate lipophilicity.

## Synthesis and Purification

The most logical and efficient route for preparing **3-(2-Nitrophenoxy)propanoic acid** is the Williamson ether synthesis.[7] This classic  $S_N2$  reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[8] For this specific target, the synthesis proceeds in two key stages: ether formation followed by ester hydrolysis.

## Rationale of Synthetic Design

The chosen pathway involves reacting the sodium salt of 2-nitrophenol (the nucleophile) with an ethyl 3-bromopropanoate (the electrophile). This strategy is superior to the alternative (reacting a 3-halopropionate with 2-nitrophenoxy) for several reasons:

- Nucleophilicity: 2-nitrophenol is readily deprotonated by a mild base to form a potent phenoxide nucleophile.
- Electrophile Choice: Ethyl 3-bromopropanoate is a primary alkyl halide, which is ideal for  $S_N2$  reactions and minimizes the risk of competing E2 elimination reactions that can occur with secondary or tertiary halides.[7]
- Protecting Group: The ethyl ester serves as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated ether formation step. It is then easily

removed via hydrolysis.

## Experimental Protocol: Two-Step Synthesis

### Step 1: Synthesis of Ethyl 3-(2-nitrophenoxy)propanoate

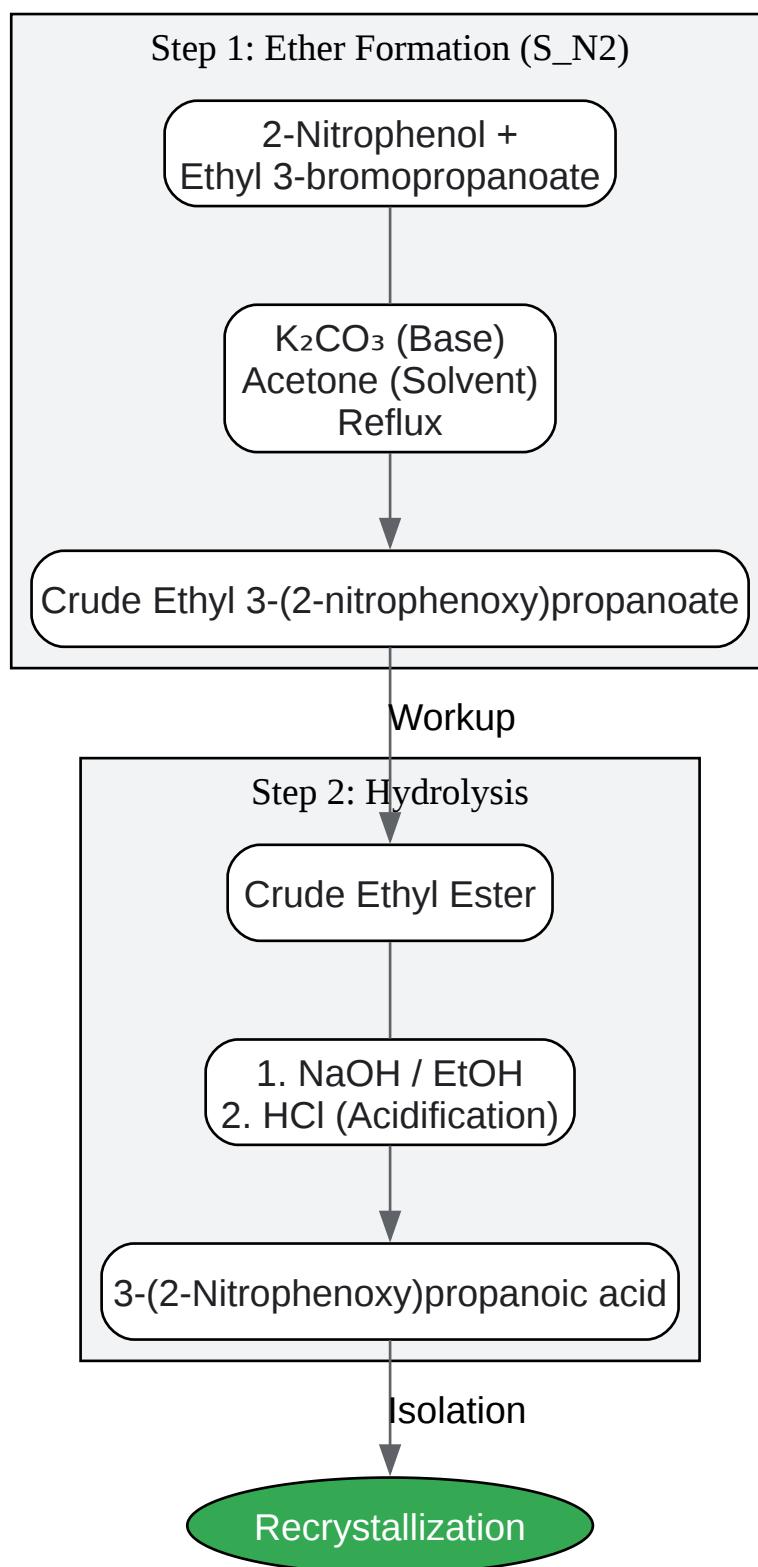
- Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-nitrophenol (1.0 eq) in anhydrous acetone.
- Base Addition: Add finely ground anhydrous potassium carbonate ( $K_2CO_3$ , 1.5 eq). Potassium carbonate is a suitable mild base that is strong enough to deprotonate the phenol but not so strong as to promote side reactions.[9]
- Electrophile Addition: Add ethyl 3-bromopropanoate (1.1 eq) to the stirring mixture.
- Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: After cooling to room temperature, filter off the potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure to yield the crude ethyl ester. This crude product can be purified by column chromatography or used directly in the next step.

### Step 2: Hydrolysis to **3-(2-Nitrophenoxy)propanoic acid**

- Hydrolysis: Dissolve the crude ethyl 3-(2-nitrophenoxy)propanoate in a mixture of ethanol and 10% aqueous sodium hydroxide ( $NaOH$ ) solution.
- Reaction: Stir the mixture at room temperature or with gentle heating for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
- Purification: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.
- Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with cold 6M hydrochloric acid ( $HCl$ ). The product, **3-(2-Nitrophenoxy)propanoic acid**, will precipitate as a solid.

- Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

## Synthesis Workflow Diagram

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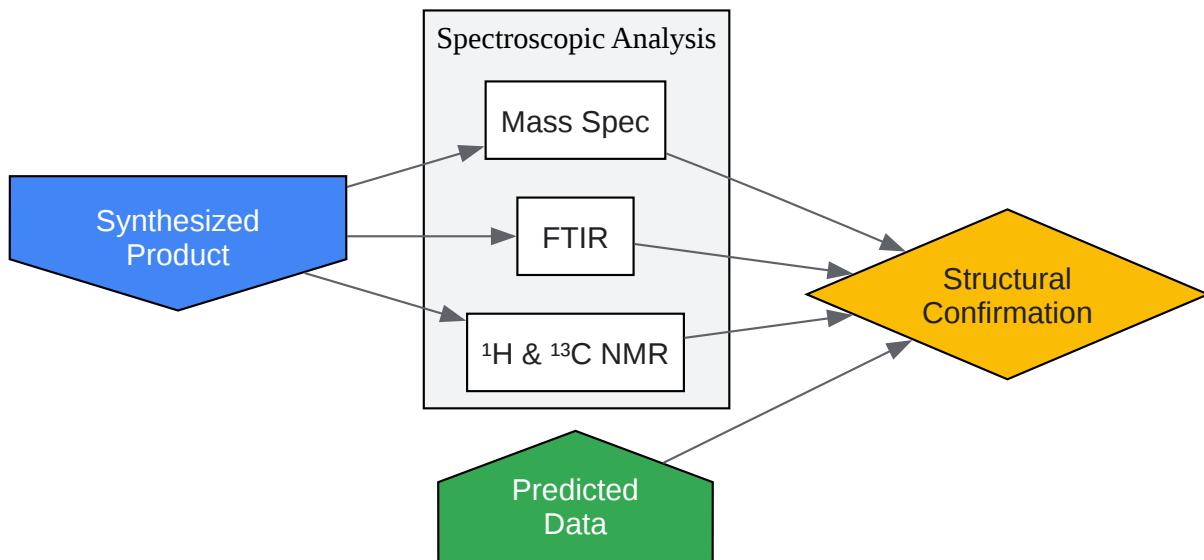
Caption: Workflow for the two-step synthesis of **3-(2-Nitrophenoxy)propanoic acid**.

# Spectroscopic Characterization and Analysis

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic methods.[10][11] The expected data provides a definitive fingerprint for **3-(2-Nitrophenoxy)propanoic acid**.

## Validation Workflow

The process of confirming the chemical identity is a self-validating system where the output of the synthesis is rigorously tested against predicted analytical data. Discrepancies would necessitate revisiting the synthesis or purification steps.



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Caption: Logical workflow for the structural validation of the synthesized compound.

## Predicted Spectroscopic Data

Table 3: Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>, δ in ppm)

Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment	Rationale
~10-12	Broad Singlet	1H	-COOH	Deshielded, exchangeable acidic proton.
~7.8-8.0	Doublet	1H	Ar-H (ortho to NO <sub>2</sub> )	Strong deshielding by the electron-withdrawing nitro group.
~7.4-7.6	Triplet	1H	Ar-H (para to NO <sub>2</sub> )	Aromatic proton signal.
~7.0-7.2	Multiplet	2H	Ar-H (ortho/para to ether)	Aromatic proton signals.
~4.3	Triplet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -	Protons adjacent to the deshielding ether oxygen.
~2.9	Triplet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -COOH	Protons adjacent to the carbonyl group.

Table 4: Predicted Key FTIR and Mass Spectrometry Data

Technique	Feature	Predicted Value	Assignment
FTIR	Broad Stretch	2500-3300 $\text{cm}^{-1}$	O-H stretch of the carboxylic acid dimer.
Sharp Stretch	$\sim 1710 \text{ cm}^{-1}$		C=O stretch of the carboxylic acid.
Asymmetric Stretch	$\sim 1520 \text{ cm}^{-1}$		N-O stretch of the nitro group.
Symmetric Stretch	$\sim 1350 \text{ cm}^{-1}$		N-O stretch of the nitro group.
Stretch	$\sim 1250 \text{ cm}^{-1}$		C-O-C stretch of the aryl ether.
Mass Spec (EI)	Molecular Ion ( $\text{M}^+$ )	$\text{m/z} = 211$	Corresponds to the molecular weight of $\text{C}_9\text{H}_9\text{NO}_5$ .

## Potential Applications and Research Directions

The structural motifs within **3-(2-Nitrophenoxy)propanoic acid** suggest several avenues for research and application, particularly in medicinal chemistry and materials science.

- **Drug Discovery Intermediate:** The nitro group is a key feature in many antibacterial drugs.<sup>[1]</sup> Furthermore, it can be readily reduced to an amine, opening up a vast chemical space for creating libraries of new compounds via amide coupling or other amine-based reactions. These derivatives could be screened for various biological activities.
- **Anti-inflammatory Agents:** Some nitrophenyl derivatives have been investigated as multi-target anti-inflammatory agents.<sup>[12][13]</sup> The phenoxypropanoic acid scaffold itself is present in certain non-steroidal anti-inflammatory drugs (NSAIDs).<sup>[9]</sup> The combination of these two features makes this molecule an interesting candidate for development in this area.
- **Hypoxia-Activated Prodrugs:** The nitroaromatic group is a classic trigger for hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be

selectively reduced, releasing a cytotoxic agent.[\[2\]](#) This molecule could serve as a foundational scaffold for such targeted cancer therapies.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-(2-Nitrophenoxy)propanoic acid** is not available, appropriate handling procedures can be inferred from related compounds.

- GHS Hazards (Predicted): Based on analogs, the compound should be treated as harmful if swallowed, a skin irritant, and a serious eye irritant.[\[14\]](#)[\[15\]](#) It may also cause respiratory irritation.[\[16\]](#)
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.[\[17\]](#)
- Handling: Avoid creating dust. In case of a spill, do not dry sweep. Gently dampen the solid material and transfer it to a sealed container for disposal.[\[18\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

## Conclusion

**3-(2-Nitrophenoxy)propanoic acid** is a compound with significant potential as a building block in medicinal and materials chemistry. This guide provides the necessary technical foundation for its synthesis and validation. By leveraging the well-established Williamson ether synthesis, the molecule can be reliably produced in a two-step process. Its structure can be unequivocally confirmed using a standard suite of spectroscopic techniques, including NMR, FTIR, and Mass Spectrometry. Its combination of a reducible nitro group, a stable ether linkage, and a versatile carboxylic acid functional group makes it a promising scaffold for future research, particularly in the development of novel therapeutics.

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